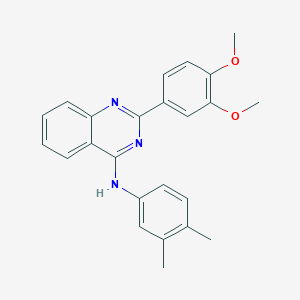
2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine, also known as DMQX, is a synthetic compound that belongs to the quinazolinamine class of molecules. DMQX has been extensively studied for its effects on the central nervous system, specifically in relation to neurotransmission and synaptic plasticity. In
Applications De Recherche Scientifique
Cytotoxic Activity and Antimalarial Potential
The chemical compound 2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine and its derivatives have been explored for their cytotoxic activity against various cancer cell lines and potential as antimalarial agents. For instance, Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, which included 2-methyl and 2-(3,4-dimethoxyphenyl) derivatives, and tested them for growth inhibitory properties against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines, finding some derivatives to be potent cytotoxins with IC50 values less than 10 nM. Similarly, Mizukawa et al. (2021) synthesized approximately 150 different 6,7-dimethoxyquinazoline-2,4-diamines, evaluating their antimalarial activity and reporting high antimalarial activity for certain derivatives as promising drug leads Deady et al., 2003; Mizukawa et al., 2021.
Apoptosis Induction and Hypotensive Activity
In addition to cytotoxic and antimalarial activities, derivatives of this compound have been investigated for their ability to induce apoptosis in cancer cells and exhibit hypotensive effects. Zhang et al. (2008) discovered N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines as potent inducers of apoptosis, while El-Sabbagh et al. (2010) synthesized novel quinazoline derivatives showing significant hypotensive effects through their α1-blocking activity, comparable to the clinically used drug prazosin Zhang et al., 2008; El-Sabbagh et al., 2010.
Synthesis and Chemical Characterization
Efforts in the synthesis and chemical characterization of 2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine derivatives have been documented, focusing on the development of efficient synthetic routes and evaluation of their chemical properties. For example, Yan et al. (2013) synthesized and characterized several 4-(3-chlorophenylamino)-6-methoxy quinazoline compounds, contributing to the understanding of their structural and chemical properties. Chen et al. (2015) described an efficient method for the direct amination of quinazolin-4(3H)-ones using N,N-dimethylformamide as a nitrogen source, demonstrating a novel approach to the synthesis of quinazoline derivatives Yan et al., 2013; Chen et al., 2015.
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-15-9-11-18(13-16(15)2)25-24-19-7-5-6-8-20(19)26-23(27-24)17-10-12-21(28-3)22(14-17)29-4/h5-14H,1-4H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZOLSITPAQWMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)quinazolin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


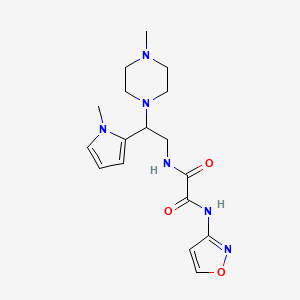
![Ethyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2742657.png)
![1-sec-butyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2742658.png)

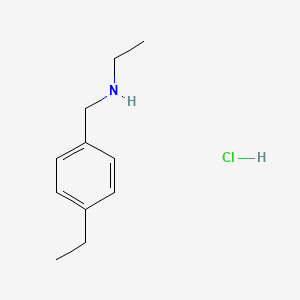
![N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]quinoline-2-carboxamide](/img/structure/B2742661.png)
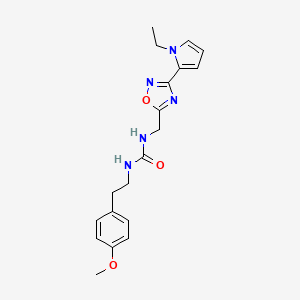
![2-[2-(4-Chlorophenyl)-3-nitropropylidene]-1,3,3-trimethylindoline](/img/structure/B2742663.png)
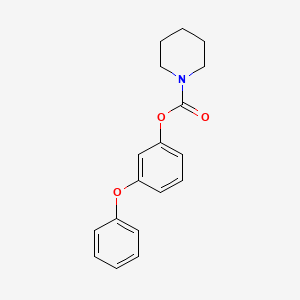

![N-(3-chloro-4-methylphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2742673.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2742674.png)
{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B2742676.png)